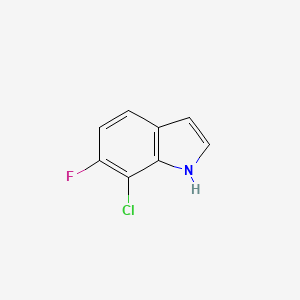

7-chloro-6-fluoro-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-chloro-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWMTPOETWQYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 7 Chloro 6 Fluoro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For 7-chloro-6-fluoro-1H-indole, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the proton, carbon, and fluorine signals and to establish the connectivity within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy is fundamental for identifying the number and environment of hydrogen atoms in a molecule. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the precise assignment of each proton in the this compound structure. The aromatic protons on the indole (B1671886) ring exhibit characteristic coupling patterns that are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

Interactive Data Table: ¹H-NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | Data not available | Data not available | Data not available |

| H-2 | Data not available | Data not available | Data not available |

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of their bonding environment. The carbons directly attached to the electronegative halogen atoms (C-6 and C-7) are expected to be significantly deshielded and appear at a higher chemical shift.

Interactive Data Table: ¹³C-NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-3a | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-7a | Data not available |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F-NMR) is a highly sensitive technique used specifically to probe the environment of fluorine atoms. For this compound, a single resonance is expected, and its chemical shift provides valuable information about the electronic environment around the fluorine atom at the C-6 position. Furthermore, coupling between the ¹⁹F nucleus and neighboring protons (¹H) and carbons (¹³C) can be observed, providing further structural confirmation.

Interactive Data Table: ¹⁹F-NMR Spectroscopic Data

| Fluorine Assignment | Chemical Shift (δ, ppm) |

| F-6 | Data not available |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, TOCSY)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the indole ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, providing comprehensive connectivity information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which serves as a key diagnostic feature.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | Data not available | Data not available |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for confirming the identity and assessing the purity of synthesized compounds such as this compound. The methodology combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical application, the compound is dissolved in a suitable solvent and injected into the LC system. The liquid chromatograph separates the target compound from any impurities, starting materials, or by-products. The effluent from the LC column is then introduced into the mass spectrometer. For indole derivatives, electrospray ionization (ESI) is a commonly used technique that generates gas-phase ions from the eluted molecules without significant fragmentation. researchgate.net

The mass spectrometer then analyzes these ions to provide a mass-to-charge ratio (m/z). For this compound (molar mass: 169.59 g/mol ), a high-resolution mass spectrometer would be expected to detect the protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton. The presence of chlorine would also result in a characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl), further confirming the compound's identity. This technique provides a high degree of certainty in structural confirmation and is sensitive enough to detect trace-level impurities. mdpi.comnih.gov

Table 1: Illustrative LC-MS Data for this compound This table represents expected data from an LC-MS analysis.

| Parameter | Expected Value | Purpose |

|---|---|---|

| Retention Time (t R ) | Compound-specific | Chromatographic separation |

| [M+H]⁺ (³⁵Cl) | ~170.0 | Identity Confirmation |

| [M+H]⁺ (³⁷Cl) | ~172.0 | Isotopic Pattern Confirmation |

Chromatographic Techniques for Purity and Compound Assessment

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates and active ingredients, including this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture).

For purity profiling of indole derivatives, reverse-phase HPLC is frequently employed. researchgate.net A common stationary phase would be an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column. The mobile phase typically consists of an aqueous component (often with a buffer like ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol. Elution can be performed under isocratic (constant mobile phase composition) or gradient (variable composition) conditions to achieve optimal separation of the main compound from any related substances. researchgate.net

Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the indole chromophore exhibits strong absorbance. The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks. This provides a quantitative measure of purity, which is critical for quality control.

Table 2: Example HPLC Method Parameters for Analysis of an Indole Derivative This table provides a representative set of conditions for HPLC analysis.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. lcms.cz This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The primary advantage of UPLC for the analysis of this compound is its ability to provide a much more detailed purity profile. lcms.cz The higher resolving power can separate impurities that might co-elute with the main peak or with each other in an HPLC system. This leads to a more accurate quantification of the compound's purity. Furthermore, the analysis times are significantly shorter, often by a factor of five to ten, which increases sample throughput. Due to the sharper and more concentrated peaks, UPLC also offers enhanced sensitivity, making it ideal for detecting and quantifying trace-level impurities.

Table 3: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Peak Resolution | Good | Excellent |

| Analysis Time | 15-30 min | 1-5 min |

| System Pressure | 1000-4000 psi | 6000-15000 psi |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

To perform this analysis on this compound, a high-quality single crystal must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded by a detector.

The resulting diffraction data are processed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. The final output is a detailed structural model that confirms the connectivity of the atoms and reveals the molecule's conformation and how it packs within the crystal lattice. For a halogenated indole, this analysis would precisely locate the positions of the chlorine and fluorine atoms on the aromatic ring, confirming the isomeric identity of the compound. While specific crystallographic data for this compound is not publicly available, the analysis would yield the parameters shown in the illustrative table below.

Table 4: Crystallographic Data Parameters Determined by X-ray Analysis This table lists the type of data obtained from a single-crystal X-ray crystallography experiment. Values are not specific to the title compound.

| Parameter | Description |

|---|---|

| Chemical Formula | C₈H₅ClFN |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit cell dimensions (a, b, c) | Lengths of the unit cell axes (Å) |

| Unit cell angles (α, β, γ) | Angles of the unit cell axes (°) |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

Chemical Reactivity and Reaction Mechanisms of 7 Chloro 6 Fluoro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Halogenated Indole (B1671886) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the indole core. The presence of halogen substituents on the benzene (B151609) ring of 7-chloro-6-fluoro-1H-indole significantly influences the regioselectivity and rate of these reactions.

Regioselectivity and Directing Effects of Halogen Substituents

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of electrophilic substitution on the unsubstituted indole ring is the C3 position of the pyrrole (B145914) moiety. This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion) through resonance, without disrupting the aromaticity of the benzene ring.

In the case of this compound, the directing effects of the halogen substituents on the benzene ring must be considered. Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect (-I effect). However, they are ortho, para-directing because of their electron-donating resonance effect (+R effect), where the lone pairs on the halogen can be delocalized into the aromatic ring. nih.gov

For this compound, the primary site of electrophilic attack is still expected to be the C3 position of the pyrrole ring, as this position is most activated by the nitrogen atom. The halogens at the C6 and C7 positions will primarily influence the reactivity of the benzene ring, making it less susceptible to electrophilic attack compared to an unsubstituted benzene ring. However, if a strong electrophile were to attack the benzene portion of the indole, the directing effects of the halogens would come into play. The fluorine atom at C6 is a stronger ortho, para-director than the chlorine atom at C7 due to its higher electronegativity and better orbital overlap for resonance. Therefore, electrophilic attack on the benzene ring would be directed to the positions ortho and para to the fluorine and chlorine atoms.

Protonation Behavior and its Influence on Pyrrole Ring Activation

The protonation of indoles typically occurs at the C3 position, leading to the formation of a stable 3H-indolium cation. This protonation is a key step in understanding the reactivity of the indole ring in acidic media. The stability of the 3H-indolium cation is due to the preservation of the aromaticity of the benzene ring.

Nucleophilic Substitution Reactions and Related Transformations

However, under specific conditions, such as the use of strong nucleophiles and high temperatures, or through the formation of an aryne intermediate, nucleophilic substitution might be possible. The relative reactivity of the halogens as leaving groups in such reactions would depend on the specific mechanism. In a typical SNAr reaction, fluoride (B91410) is a better leaving group than chloride due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing a versatile strategy for the diversification of the this compound scaffold. The presence of two different halogen atoms (chlorine and fluorine) offers opportunities for selective functionalization.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming aryl-aryl bonds. beilstein-journals.org In the case of this compound, the chlorine atom at the C7 position is expected to be more reactive than the fluorine atom at the C6 position in typical palladium-catalyzed cross-coupling reactions. This is because the C-Cl bond is generally more readily cleaved by oxidative addition to the palladium(0) catalyst than the stronger C-F bond.

This differential reactivity allows for the selective functionalization of the C7 position. By carefully choosing the reaction conditions, such as the palladium catalyst, ligand, and base, it is possible to achieve a high yield of the C7-arylated product while leaving the C6-fluoro substituent intact. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 78 |

Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar substrates. Actual yields may vary.

Sonogashira Coupling and Other C-C Cross-Coupling Strategies

The Sonogashira coupling is another important palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would be expected to occur selectively at the more reactive C7-chloro position. This allows for the introduction of various alkynyl groups at this position, which can be further functionalized. soton.ac.uk

Table 2: Hypothetical Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | CuI | DBU | DMF | 70 | 88 |

| 3 | 1-Hexyne | PdCl₂(MeCN)₂ | Cs₂CO₃ | Dioxane | 80 | 82 |

Note: This table is illustrative and based on general knowledge of Sonogashira reactions on similar substrates. Actual yields may vary.

Other C-C cross-coupling reactions, such as the Heck reaction (coupling with an alkene) and the Stille reaction (coupling with an organotin reagent), could also be employed for the functionalization of this compound, with similar selectivity for the C7 position. These reactions provide a broad toolbox for the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.

Derivatization Strategies for Functional Group Elaboration and Analog Synthesis of this compound

The strategic derivatization of the this compound scaffold is a key endeavor in medicinal chemistry and materials science, enabling the systematic exploration of its chemical space and the development of analogs with tailored properties. The presence of multiple reactive sites—the indole nitrogen, the halogenated benzene ring, and the pyrrole ring—offers a versatile platform for a wide array of chemical transformations. This section details the principal strategies for the functionalization of this indole derivative, focusing on modifications at the N-1 position, the C-6 and C-7 carbons, and the introduction of diverse side chains.

Functionalization at the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring is a primary site for functionalization, offering a straightforward handle to modulate the electronic properties and steric profile of the molecule. Common strategies for N-1 derivatization include alkylation, arylation, acylation, and sulfonylation.

N-Alkylation: The introduction of alkyl groups at the N-1 position is typically achieved through reaction with alkyl halides in the presence of a base. The acidity of the N-H proton (pKa ≈ 16-17 in DMSO) allows for its removal by a variety of bases, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), to generate the corresponding indolide anion. This anion then acts as a nucleophile, displacing the halide from the alkylating agent in an Sₙ2 reaction. The choice of base and solvent can influence the reaction's efficiency and selectivity, minimizing potential C-alkylation.

| Reagent Class | Example Reagent | Base | Typical Solvent | Product Type |

| Alkyl Halides | Methyl iodide, Benzyl bromide | NaH, K₂CO₃ | DMF, THF, Acetonitrile (B52724) | N-Alkyl Indole |

| Activated Alkenes | Acrylates | DBU, Et₃N | Acetonitrile | N-Michael Adduct |

N-Arylation: The formation of a C-N bond between the indole nitrogen and an aryl group is a valuable transformation for creating complex molecular architectures. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely employed for this purpose. This reaction typically involves the coupling of the indole with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The selection of the ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results.

| Reaction Name | Catalyst | Ligand | Base | Coupling Partner |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, DavePhos | Cs₂CO₃, K₃PO₄ | Aryl bromides, Aryl chlorides |

| Ullmann Condensation | Copper salt (e.g., CuI) | (Often none needed) | K₂CO₃ | Aryl iodides |

N-Acylation and N-Sulfonylation: The introduction of acyl or sulfonyl groups at the N-1 position can significantly alter the electronic properties of the indole ring, often serving as a protecting group or a key pharmacophoric element. N-acylation is readily accomplished using acid chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid. Similarly, N-sulfonylation is achieved with sulfonyl chlorides under basic conditions. These reactions are generally high-yielding and proceed under mild conditions.

Chemical Modifications at Halogenated C-6 and C-7 Positions

The chlorine and fluorine substituents on the benzene portion of the indole ring are key handles for further diversification through cross-coupling reactions and nucleophilic aromatic substitution. The differential reactivity of the C-Cl and C-F bonds can potentially allow for selective functionalization.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-6 and C-7 positions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. Thus, the C-Cl bond at the 7-position is expected to be more reactive than the C-F bond at the 6-position in typical cross-coupling sequences.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the indole core and an organoboron reagent (boronic acid or ester). It is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond with a terminal alkyne, providing access to alkynyl-substituted indoles. organic-chemistry.orgwikipedia.org The reaction is co-catalyzed by palladium and copper(I). organic-chemistry.org

Buchwald-Hartwig Amination: Similar to N-arylation, this reaction can be applied to the C-7 chloro position to introduce a variety of amine functionalities.

Heck-Mizoroki Reaction: This reaction allows for the coupling of the aryl halide with an alkene to form a new C-C bond.

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Boronic acids/esters | C-C (Aryl, Vinyl) |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | C-C (Alkynyl) |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Amines, Amides | C-N |

| Heck-Mizoroki | Pd(OAc)₂ | Alkenes | C-C (Alkenyl) |

Nucleophilic Aromatic Substitution (SₙAr): While generally less reactive than cross-coupling, nucleophilic aromatic substitution can be a viable strategy for displacing the halogen atoms, particularly the more electronegative fluorine at the C-6 position, especially if the ring is activated by electron-withdrawing groups. youtube.comyoutube.comyoutube.comlibretexts.org The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex. libretexts.org Strong nucleophiles such as alkoxides, thiolates, or amines can be used to displace the halide. youtube.comyoutube.comyoutube.comlibretexts.org The presence of the electron-withdrawing indole nitrogen can facilitate this reaction.

Introduction of Diverse Side Chains for Structural Variation

The pyrrole ring of the indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C-3 position. This reactivity provides a pathway for the introduction of a wide variety of side chains.

Friedel-Crafts Acylation: This reaction introduces an acyl group at the C-3 position of the indole ring using an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂). The resulting 3-acylindole is a versatile intermediate that can be further modified, for example, through reduction to the corresponding alkyl group.

Vilsmeier-Haack Reaction: This is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. drugfuture.comorganic-chemistry.orgwikipedia.orgijpcbs.com The reaction of this compound with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), would be expected to yield the corresponding indole-3-carbaldehyde. drugfuture.comorganic-chemistry.orgwikipedia.orgijpcbs.com This aldehyde can then serve as a key building block for the synthesis of more complex derivatives.

Mannich Reaction: This three-component condensation reaction involves the aminoalkylation of the acidic proton at the C-3 position of the indole. The reaction of the indole with formaldehyde (B43269) and a primary or secondary amine (or its hydrochloride salt) yields a Mannich base. nih.gov These compounds are valuable intermediates for the synthesis of a variety of indole derivatives, including those with therapeutic potential. nih.gov

| Reaction Name | Reagents | Product at C-3 |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | Acyl group (-COR) |

| Vilsmeier-Haack | POCl₃, DMF | Formyl group (-CHO) |

| Mannich Reaction | CH₂O, R₂NH | Aminomethyl group (-CH₂NR₂) |

Computational Chemistry and Theoretical Studies on 7 Chloro 6 Fluoro 1h Indole

Reaction Mechanism Elucidation and Transition State Predictions

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify the most energetically favorable route from reactants to products. This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Quantum chemical calculations can predict the geometry and energy of these fleeting structures. This information is crucial for understanding reaction kinetics and selectivity. For instance, in the synthesis of substituted indoles, such as through Buchwald-Hartwig amination, theoretical studies can model the oxidative addition, ligand exchange, and reductive elimination steps to determine the rate-limiting step and optimize reaction conditions. nih.gov

Table 3: Steps in a Theoretical Reaction Mechanism Study

| Step | Objective | Computational Method |

|---|---|---|

| 1. Reactant/Product Optimization | Determine the lowest energy structures of starting materials and products. | Geometry Optimization (e.g., using DFT). |

| 2. Transition State Search | Locate the highest energy structure along the reaction path. | Transition State Search Algorithms (e.g., QST2/QST3). |

| 3. Frequency Calculation | Confirm the nature of the stationary points (minimum or saddle point). | Vibrational Frequency Analysis. |

| 4. Intrinsic Reaction Coordinate (IRC) | Verify that the transition state connects the correct reactants and products. | IRC Calculation. |

| 5. Energy Profile Construction | Map the relative energies of all species to visualize the reaction pathway. | Single-Point Energy Calculations. |

Molecular Modeling for Ligand-Protein Interactions (Pre-clinical Focus)

In drug discovery, understanding how a small molecule like 7-chloro-6-fluoro-1H-indole interacts with a biological target is essential. nih.gov Molecular modeling techniques, particularly molecular docking, are used to predict and analyze these interactions at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. The process generates various poses and scores them based on a scoring function, which estimates the binding affinity. The docking score is typically expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a more favorable, and thus stronger, predicted binding interaction. These scores help prioritize compounds for further experimental testing.

For example, a series of derivatives based on the this compound scaffold could be docked into the active site of a target protein, such as a kinase. The resulting docking scores would provide a preliminary assessment of their potential inhibitory activity.

Table 4: Hypothetical Docking Scores for this compound Derivatives Against a Protein Kinase Target

| Compound | Modification | Docking Score (kcal/mol) |

|---|---|---|

| Derivative A | This compound (parent) | -7.5 |

| Derivative B | Addition of a methyl group at N1 | -7.9 |

| Derivative C | Addition of a carboxamide group at C3 | -8.8 |

| Derivative D | Addition of a phenyl group at C2 | -9.2 |

Beyond predicting binding affinity, docking simulations reveal the specific non-covalent interactions that stabilize the ligand-protein complex. nih.gov These interactions are critical for a ligand's potency and selectivity. The distinct chemical features of this compound allow it to participate in several key interactions:

Hydrogen Bonds : The N-H group of the indole (B1671886) ring is an excellent hydrogen bond donor, capable of interacting with acceptor residues like aspartate, glutamate, or backbone carbonyls in the protein. nih.gov

Halogen Bonds : The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Hydrophobic Interactions : The aromatic bicyclic ring system can form favorable hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

π-Interactions : The electron-rich π-system of the indole ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in π-cation interactions with positively charged residues like lysine (B10760008) or arginine. nih.gov

Analysis of the docked pose of this compound within a protein's active site would allow for the identification of the specific amino acid residues involved in each of these interactions, providing a detailed structural hypothesis for its biological activity.

Table 5: Potential Interaction Modes of this compound in a Protein Active Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| Indole N-H | Hydrogen Bond (Donor) | Aspartate, Glutamate, Serine |

| Aromatic Rings | Hydrophobic / π-π Stacking | Leucine, Phenylalanine, Tyrosine |

| Chlorine Atom | Halogen Bond | Backbone Carbonyl Oxygen |

| Aromatic Rings | π-Cation Interaction | Lysine, Arginine |

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Computational modeling of the structure-activity relationship (SAR) for this compound and its analogs is a critical component in understanding how the chemical structure of these compounds influences their biological activity. Through SAR and Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict the biological efficacy of novel derivatives, thereby guiding synthetic efforts toward more potent and selective compounds. These predictive models are built upon detailed analysis of how specific structural modifications, such as the placement of halogen atoms, impact the molecule's interaction with biological targets.

The presence and position of halogen substituents on the indole ring are known to profoundly influence the biological activity of the resulting compounds. For instance, halogenation can significantly alter the electronic and lipophilic properties of the indole scaffold, which in turn affects the molecule's ability to bind to target proteins and penetrate cell membranes. In the case of this compound, the chloro and fluoro groups at the C7 and C6 positions, respectively, create a unique electronic and steric profile that dictates its interaction with biological systems.

Predictive analytics in this context involves the use of computational algorithms to forecast the biological activity of hypothetical derivatives of this compound. By systematically modifying the core structure in silico and calculating a range of molecular descriptors, it is possible to build robust models that correlate these descriptors with observed or predicted activity. These models are instrumental in prioritizing the synthesis of compounds with the highest probability of desired biological effects.

Detailed Research Findings in SAR Modeling

Research into the SAR of halogenated indoles has revealed several key trends that are pertinent to this compound. Studies on various classes of indole derivatives have consistently shown that the nature and position of substituents on the benzene (B151609) ring of the indole nucleus are major determinants of biological activity. For example, in a series of indole-based inhibitors of a particular enzyme, the introduction of a chlorine atom at the C7 position has been shown to enhance potency, likely due to favorable interactions within the enzyme's active site. Similarly, a fluorine atom at the C6 position can increase metabolic stability and binding affinity.

QSAR models for halogenated indoles typically employ a variety of molecular descriptors to quantify the structural features of the molecules. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Key Molecular Descriptors in QSAR Models for Halogenated Indoles:

| Descriptor Type | Examples | Significance for this compound |

| Electronic | Hammett constants (σ), Dipole Moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies | The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the electron density distribution of the indole ring, which is critical for molecular recognition and binding affinity. |

| Steric | Molar Refractivity (MR), Taft Steric Parameters (Es), Molecular Volume | The size and shape of the chloro and fluoro substituents at the C7 and C6 positions affect the conformational flexibility of the molecule and its ability to fit into a specific binding pocket. |

| Hydrophobic | Partition coefficient (logP), Hydrophobic field contributions | Halogenation increases the lipophilicity of the indole scaffold, which can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. |

The development of a predictive QSAR model for a series of this compound derivatives would involve the synthesis of a training set of compounds with varying substituents at other positions of the indole ring. The biological activity of these compounds would be experimentally determined, and then a mathematical model would be constructed to correlate the molecular descriptors with the observed activity.

Illustrative QSAR Model Statistics for a Hypothetical Series of Indole Derivatives:

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in the biological activity can be explained by the model's descriptors. |

| Q² (Cross-validated R²) | 0.75 | A measure of the model's predictive ability, obtained through cross-validation. A value greater than 0.5 is generally considered good. |

| Standard Error of Estimate (SEE) | 0.25 | Represents the average deviation of the predicted activity from the observed activity. |

These statistical parameters are crucial for validating the robustness and predictive power of the QSAR model. A well-validated model can then be used to screen virtual libraries of novel this compound derivatives, identifying promising candidates for synthesis and further biological evaluation. This predictive approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest likelihood of success.

The Indole Scaffold in Pre Clinical Drug Discovery and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies for Target Specificity and Potency

Impact of Positional Isomerism of Halogens on Biological Activity

Research into halogenated indole (B1671886) alkaloids from marine sources has revealed distinct structure-activity relationships. For instance, in the meridianin class of compounds, a single bromine substitution at either the C-5 or C-6 position of the indole ring leads to a notable improvement in potency. nih.gov Conversely, for activity against cyclin-dependent kinases CDK1 and CDK5, bromine substitution at the C-7 position and a hydroxyl group at C-4 provide the most effective inhibition. nih.gov

A clear example of positional isomerism's impact is seen in the development of anti-tuberculosis agents. Studies on fluoroindoles have demonstrated that the position of the fluorine atom is critical for antimycobacterial activity. 5-Fluoroindole (B109304) (5-FI) was identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb). nih.gov However, when the fluorine atom was moved to other positions on the indole nucleus, the activity was drastically reduced. The 4-fluoroindole (B1304775) isomer was approximately four times less active than 5-FI, while the 6-fluoroindole (B127801) and 7-fluoroindole (B1333265) isomers were over 15 and 31 times less active, respectively. nih.gov

| Compound | Position of Fluorine | Relative Activity against Mtb |

| 5-Fluoroindole | 5 | Most Active |

| 4-Fluoroindole | 4 | ~4x less active than 5-FI |

| 6-Fluoroindole | 6 | >15x less active than 5-FI |

| 7-Fluoroindole | 7 | >31x less active than 5-FI |

This table illustrates the significant impact of fluorine's position on the antimycobacterial activity of indole derivatives.

Similarly, in the context of antiviral research against Hepatitis C Virus (HCV), the placement of fluorine on a tricyclic indole carboxylic acid scaffold was crucial. The C-7 fluoro analog showed decent activity (IC₅₀ = 17 nM), but the C-6 fluoro derivative demonstrated a significant improvement in potency (IC₅₀ = 2 nM). nih.gov These findings underscore the principle that the precise location of a halogen is a critical determinant of an indole derivative's biological function and a key consideration in rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to understand and predict the relationship between the chemical structure of a compound and its biological activity. nih.gov These models use statistical methods to correlate variations in a molecule's physicochemical properties (descriptors) with its observed activity, such as inhibitory potency. nih.gov For indole derivatives, QSAR studies are instrumental in designing new compounds with enhanced efficacy by predicting their activity before synthesis, thereby saving time and resources.

Several QSAR studies have been successfully applied to halogenated and other substituted indole derivatives across various therapeutic areas:

Anticancer Agents: A 2D-QSAR study was conducted on a series of 3,5-disubstituted indole derivatives as inhibitors of Pim1 kinase, a target in hematological cancers. The resulting model showed high predictive accuracy (R²test = 0.96), indicating a strong correlation between the structural descriptors and the inhibitory activity of the compounds. researchgate.netphyschemres.org

Antifungal Agents: To develop new drugs against Candida albicans, a QSAR model was created for 52 indole derivatives. The model revealed that the antifungal activity was related to specific quantum chemical descriptors, providing insights into how to modify the indole structure to increase potency. nih.gov

Antiamyloidogenic Agents: For indole and isatin (B1672199) derivatives designed to inhibit beta-amyloid aggregation in Alzheimer's disease, a 3D-QSAR model was developed. This model successfully identified the key physicochemical features correlated with the anti-aggregating potency of the compounds. mdpi.com

Antiviral Agents: A QSAR study on isatin and indole-based compounds as inhibitors of the SARS CoV 3CLpro enzyme helped in creating reliable models to predict the inhibitory activity of new derivatives. nih.gov

These modeling studies provide valuable insights into the structural requirements for biological activity. They can quantify the contributions of different substituents and their positions on the indole ring, guiding the rational design of more potent and selective therapeutic agents.

Indole Derivatives in Context of Specific Pre-clinical Biological Targets and Pathways

The versatility of the indole scaffold has led to its investigation against a multitude of biological targets and pathways in pre-clinical research.

Research in Antiviral Compound Development

Indole derivatives are a key pharmacophore in the synthesis of potent antiviral agents. nih.gov They have been particularly prominent in the search for inhibitors of the Hepatitis C Virus (HCV). Research has focused on tetracyclic and tricyclic indole cores, often incorporating halogen substituents to enhance activity.

For example, a series of tetracyclic indole derivatives with fluoro and chloro groups were synthesized and tested against HCV. It was found that a fluoro group at the C-1 position of one derivative resulted in a potent anti-HCV profile. nih.gov In another series based on a tricyclic indole carboxylic acid scaffold, halogenation was again shown to be a key determinant of activity.

| Compound Class | Halogen Position | Antiviral Activity (HCV) |

| Tricyclic Indole Carboxylic Acid | C-7 Fluoro | IC₅₀ = 17 nM |

| Tricyclic Indole Carboxylic Acid | C-6 Fluoro | IC₅₀ = 2 nM |

This table shows the improved potency of a tricyclic indole derivative against HCV when the fluorine atom is moved from the C-7 to the C-6 position. nih.gov

Further optimization efforts have explored bioisosteres, such as replacing a structural element with a 7-fluoroindole, which yielded a compound with potent activity against influenza A virus (IAV) strains. nih.gov This highlights the continued relevance of halogenated indoles in the development of novel antiviral therapies.

Studies in Anticancer Agent Discovery

The indole nucleus is a common feature in many compounds investigated for their anticancer properties. nih.gov These derivatives can exert their effects through various mechanisms, including the inhibition of kinases, interaction with DNA, and disruption of the cell cycle.

Halogenation plays a significant role in the potency of these agents. In a study of 6,7-annulated-4-substituted indoles, it was observed that fluorinated benzylic amines exhibited the highest antiproliferative activity against murine leukemia cells. nih.gov The presence of fluorine can enhance binding interactions with target proteins. For instance, a fluorinated indole derivative of the drug AZD9291 was theorized to improve binding to the T790M active domain of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. nih.gov

Metal complexes incorporating chloro-substituted 7-azaindole-3-carbaldehyde ligands have also shown significantly enhanced antiproliferative activity compared to complexes with an unsubstituted ligand, particularly against breast and colon cancer models. mdpi.com These complexes displayed selective cytotoxicity towards cancer cells while having reduced toxicity to normal cells. mdpi.com Furthermore, indolizino[6,7-b]indoles, which are hybrid molecules containing an indole moiety, have demonstrated significant cytotoxicity against various human tumor cells by acting as DNA cross-linking agents and inhibiting topoisomerase I and II. researchgate.net

Investigations in Anti-Tuberculosis Compound Development

With the rise of drug-resistant strains of Mycobacterium tuberculosis, there is an urgent need for new therapeutic agents. Indole-containing compounds have emerged as a promising class of anti-tubercular agents, acting through diverse mechanisms such as inhibiting cell wall synthesis or essential enzymes. nih.gov

As previously noted, the position of a fluorine atom on the indole ring is critical for antimycobacterial activity, with 5-fluoroindole showing potent activity against drug-sensitive and drug-resistant Mtb strains. nih.govresearchgate.net Other halogenated indole derivatives have also been developed as potent inhibitors of MmpL3, a crucial transporter protein in mycobacteria. The compound NITD-349, which is N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide, is a notable example of an MmpL3 inhibitor built on an indole-2-carboxamide scaffold. nih.gov The development of such targeted indole derivatives represents a significant strategy in the fight against tuberculosis. nih.gov

Research on Anti-malarial Agents and Mechanisms

The fight against malaria has been challenged by the emergence of drug-resistant parasites, necessitating the discovery of new chemical entities. While not exclusively indole-based, research on related heterocyclic scaffolds has underscored the importance of specific halogenation patterns for antimalarial efficacy.

For example, extensive research on 4(1H)-quinolone scaffolds revealed that a 6-chloro-7-methoxy substitution pattern was crucial for potent antimalarial activity. nih.gov This specific substitution provided a synergistic effect, enhancing potency and improving physicochemical properties. These compounds were found to be highly efficacious against both the blood and liver stages of the Plasmodium parasite. nih.gov Similarly, derivatives of 4-amino-7-chloroquinoline have been synthesized and shown to have potent in vitro and in vivo antimalarial activities. nih.gov These findings from related heterocyclic systems suggest that halogenated scaffolds, including potentially 7-chloro-substituted indoles, are a valuable area of investigation for novel antimalarial agents that can overcome existing resistance mechanisms.

Central Nervous System (CNS) Receptor Interactions and Modulation

The indole nucleus is a common feature in many endogenous and synthetic ligands that interact with a wide array of central nervous system (CNS) receptors. The strategic placement of halogen atoms, such as chlorine and fluorine, on the indole ring can significantly influence binding affinity, selectivity, and functional activity at these receptors. While the specific compound 7-chloro-6-fluoro-1H-indole has not been extensively profiled in publicly available literature, the known effects of similar halogenated indoles provide a strong rationale for its potential interactions with key CNS targets.

Detailed Research Findings on Analogous Compounds

Research into structurally related indole derivatives offers valuable insights into the potential CNS receptor interactions of this compound. Studies on various substituted indoles have demonstrated significant affinity and modulatory effects at serotonin (B10506), dopamine (B1211576), and other CNS receptors.

For instance, a study on a series of indole derivatives revealed that the presence of a fluorine atom at the 6-position of the indole ring, as seen in the compound D2AAK5, contributes to its interaction with serotonin 5-HT1A and 5-HT2A receptors. Although D2AAK5 is a more complex molecule, the 6-fluoro-1H-indole moiety is a critical component for its observed activity. This suggests that the fluorine at the 6-position in this compound could also play a role in directing its binding to these or related serotonin receptor subtypes.

While direct experimental data for this compound is not available in the reviewed literature, the following table extrapolates potential areas of investigation based on the activities of its structural analogs.

| Receptor Target | Potential Interaction of this compound (Hypothesized) | Rationale Based on Analogous Compounds |

|---|---|---|

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6) | Potential for binding and modulation. | Derivatives with 6-fluoroindole show affinity for 5-HT1A and 5-HT2A receptors. Chloro-substitution is tolerated in 5-HT6 receptor ligands. |

| Dopamine Receptors | Possible, but less directly supported by available data on close analogs. | The broader class of indole derivatives has shown activity at dopamine receptors, but specific data on 7-chloro or 6-fluoro analogs is sparse. |

| GABA-A Receptors | Uncertain; would require specific screening. | While some heterocyclic compounds modulate GABA-A receptors, there is no direct evidence from close indole analogs to suggest this interaction. |

| NMDA Receptors | Uncertain; would require specific screening. | No direct evidence from closely related indole structures to strongly support this hypothesis. |

It is crucial to emphasize that the information presented in the table is speculative and based on the pharmacological profiles of structurally related compounds. Rigorous experimental evaluation, including radioligand binding assays and functional studies, would be necessary to definitively characterize the CNS receptor interaction profile of this compound. The unique electronic environment created by the combined electron-withdrawing effects of the chlorine at position 7 and the fluorine at position 6 could lead to novel and unforeseen pharmacological properties.

Future Directions and Emerging Research Perspectives

Innovations in Synthetic Methodologies for Halogenated Indoles

The synthesis of functionalized indoles has evolved significantly, moving beyond classical methods to more efficient and regioselective strategies. Recent progress has been dominated by transition-metal-catalyzed reactions that enable the construction of the indole (B1671886) core with precise control over substituent placement. mdpi.com

Modern synthetic approaches that are particularly relevant for constructing halogenated indoles include:

Palladium-Catalyzed Cascade Reactions: These processes allow for the synthesis of complex indole structures through a sequence of reactions, such as isocyanide insertion combined with C(sp³)–H activation. thieme-connect.com This strategy represents a unique method for forming C–C bonds at the 2- and 3-positions of the indole ring. thieme-connect.com

Copper-Mediated Cyclizations: Copper-catalyzed methods have been developed for C–N bond formation, which is a crucial step in indole synthesis. These reactions can overcome limitations of other methods, allowing for the preparation of halogenated 2-alkylindoles that were previously difficult to access. thieme-connect.com

Cross-Dehydrogenative Coupling (CDC): Cobalt(III)-catalyzed intramolecular CDC of ortho-alkenylanilines provides an efficient route to indole synthesis. mdpi.com This method is attractive due to its atom economy, as it avoids the need for pre-functionalized starting materials.

Novel Versions of Classical Syntheses: Established methods like the Fischer, Bartoli, and Leimgruber–Batcho syntheses are continuously being refined. researchgate.netgoogle.com For instance, improvements to the Leimgruber-Batcho reaction have been made to reduce byproducts and improve yields for compounds like 6-chloro-5-fluoroindole (B46869), a structural isomer of the subject compound. google.com

These innovative methods provide chemists with powerful tools to create diverse libraries of halogenated indoles, facilitating the exploration of their structure-activity relationships (SAR).

| Synthetic Strategy | Catalyst/Reagent Example | Key Transformation | Relevance to Halogenated Indoles |

| Palladium-Catalyzed Cascade | Palladium complexes | Isocyanide insertion and C(sp³)–H activation | Enables synthesis of diverse 2-arylindoles with halogen substituents. thieme-connect.com |

| Copper-Mediated Cyclization | Copper powder | C–N bond formation and desulfonylation | Overcomes limitations in synthesizing halogenated 2-alkylindoles. thieme-connect.com |

| Cross-Dehydrogenative Coupling | Cobalt(III) complexes | Intramolecular C-H/N-H annulation | Provides an atom-economical route to substituted indoles. mdpi.com |

| Modified Leimgruber-Batcho | DMF-DIPA | Enamine formation and cyclization | Improved synthesis of specific chloro-fluoro-indoles with reduced byproducts. google.com |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

A thorough understanding of the structural and electronic properties of 7-chloro-6-fluoro-1H-indole is fundamental to its application. The integration of advanced spectroscopic methods with computational chemistry provides deep insights that guide synthetic efforts and biological evaluation.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of halogenated indoles. The 1H NMR spectrum provides definitive information about the proton environment in the molecule.

Table 2: 1H NMR Spectral Data for this compound chemicalbook.com

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H1 (N-H) | ~8.3 | br s | - |

| H3 | ~6.5 | t | 2.5 |

| H2 | ~7.2 | t | 2.8 |

| H4 | ~7.4 | dd | 8.8, 5.0 |

For more complex derivatives, multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) and mass spectrometry are essential for unambiguous characterization. nih.govnih.gov

Computational Analysis: Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. researchgate.net These techniques can predict:

Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles to determine the most stable conformation.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity and electronic transitions.

Spectroscopic Prediction: Simulation of NMR and infrared spectra to aid in the interpretation of experimental results. researchgate.net

Molecular Docking: In silico studies can predict the binding modes of indole derivatives with biological targets, such as enzymes, helping to rationalize observed activities and guide the design of more potent compounds. nih.gov

The synergy between these advanced analytical techniques allows for a comprehensive understanding of the physicochemical properties of this compound and its analogues.

Exploration of Novel Biochemical Targets and Mechanistic Pathways

The halogenated indole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.gov Derivatives of chloro- and fluoro-substituted indoles have shown promise as inhibitors of various enzymes and modulators of cellular pathways, particularly in oncology.

Research into structurally related compounds has identified several key biochemical targets:

Protein Kinases: Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.

Anaplastic Lymphoma Kinase (ALK): Novel 7-azaindole (B17877) derivatives (a related scaffold) have been identified as potent ALK inhibitors, demonstrating a unique binding mode that occupies the back pocket of the enzyme. researchgate.net

AKT1 Kinase: Indole–triazole hybrids have shown potential as anti-cancer agents by targeting the AKT1 kinase, a key node in cell survival pathways. nih.gov

Tubulin: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Indole derivatives such as Vinorelbine are known microtubule inhibitors that disrupt mitotic spindle formation. nih.gov

Topoisomerases: These enzymes are crucial for managing DNA topology during replication. Certain β-carboline-indole hybrids have been developed as inhibitors of Topoisomerase I and II, leading to DNA damage and cell cycle arrest in cancer cells. nih.gov

The mechanism of action often involves the indole derivative binding to the ATP-binding site of kinases or interfering with protein-protein interactions. nih.gov The specific halogenation pattern on the indole ring, such as in this compound, can significantly influence binding affinity and selectivity for these targets. nih.gov

Table 3: Examples of Biochemical Targets for Halogenated Indole-Related Scaffolds

| Compound Class | Biochemical Target | Therapeutic Area | Reference |

|---|---|---|---|

| Indole-Triazole Hybrids | AKT1 Kinase | Oncology | nih.gov |

| 7-Azaindole Derivatives | Anaplastic Lymphoma Kinase (ALK) | Oncology | researchgate.net |

| β-Carboline-Indole Hybrids | Topoisomerase I/II | Oncology | nih.gov |

Development of High-Throughput Screening Compatible Derivatives for Mechanistic Studies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries against specific biological targets. To leverage the potential of the this compound scaffold, it is essential to develop derivatives that are compatible with HTS formats.

Strategies for HTS Compatibility:

Colorimetric and Fluorometric Assays: Derivatives can be designed to produce a measurable color or fluorescence signal upon interaction with a target. For example, colorimetric assays have been developed for the quantification of indoles in enzymatic reactions, which can be adapted for HTS in microtiter plates. researchgate.net

Affinity-Based Probes: The indole core can be functionalized to create probes for screening drug-protein interactions. Indole-based probes have been successfully used in high-performance affinity chromatography (HPAC) to screen for binding to proteins like human serum albumin (HSA). unl.edu A stable derivative of this compound could be developed for similar applications.

Planar Chromatography for Rapid Screening: Thin-layer chromatography (TLC) provides a rapid, simple, and cost-effective method for screening multiple samples, such as bacterial culture broths, for the presence of indole derivatives. akjournals.comakjournals.com This technique can be used for initial screens before more complex and expensive HTS campaigns.

Designing HTS-compatible derivatives often involves introducing specific functional groups onto the this compound core. These modifications might include:

A reactive handle or linker for immobilization onto a solid support.

A reporter group (e.g., a fluorophore or chromophore) for detection.

A photoaffinity label for covalently tagging a biological target.

The development of such derivatives is crucial for efficiently screening large libraries to identify new biological activities and for elucidating the mechanism of action of promising lead compounds derived from the this compound template.

Q & A

Basic Research Question

- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or dermal exposure.

- Solubilize the compound in DMSO at concentrations <10 mM to avoid cellular toxicity artifacts.

- Include vehicle controls in assays to distinguish compound-specific effects from solvent toxicity .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the electron-withdrawing effect of fluorine at C6 increases electrophilicity at C7, making it prone to nucleophilic attack. Solvent effects (e.g., DMF vs. THF) are modeled using the SMD continuum solvation method .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Regioselectivity : Scaling Friedel-Crafts halogenation risks byproducts; microwave-assisted synthesis improves yield.

- Purification : Replace column chromatography with continuous flow crystallization for >100 mg batches.

- Stability : Light-sensitive intermediates require amber glassware and inert atmospheres .

How can researchers validate the absence of polymorphic forms in this compound?

Advanced Research Question

Differential Scanning Calorimetry (DSC) detects melting point variations (>2°C suggests polymorphism). Powder X-ray Diffraction (PXRD) compares experimental patterns with simulated single-crystal data. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor phase transitions .

What in vivo models are appropriate for studying the pharmacokinetics of this compound derivatives?

Advanced Research Question

- Rodent models : Plasma half-life (t₁/₂) and bioavailability (%F) are assessed via IV/PO dosing followed by LC-MS/MS analysis.

- Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C at C3) track accumulation in target organs.

- Metabolite profiling : Liver microsome assays identify CYP450-mediated transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.